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These application notes provide detailed protocols for the subcellular fractionation of

membranes containing Diacylglycerol O-acyltransferase (DGAT), a key enzyme in triglyceride

synthesis. The protocols are designed for researchers in academia and industry who are

studying lipid metabolism and developing therapeutic agents targeting DGAT.

Introduction
Diacylglycerol O-acyltransferase (DGAT) catalyzes the final and committed step in the

synthesis of triglycerides. In mammals, two isoforms, DGAT1 and DGAT2, have been identified.

These enzymes are primarily localized to the endoplasmic reticulum (ER), with DGAT2 also

found in close association with lipid droplets.[1][2] Accurate isolation of DGAT-containing

membranes is crucial for studying the enzyme's activity, regulation, and its role in various

metabolic diseases. This document provides detailed protocols for the isolation of microsomes

(ER fragments) and lipid droplets, which are enriched in DGAT.

Data Presentation
Table 1: Representative Enrichment of DGAT in Subcellular Fractions
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Subcellular
Fraction

Marker Enzyme
DGAT1 Enrichment
(fold)

DGAT2 Enrichment
(fold)

Homogenate - 1 1

Cytosol
Lactate

Dehydrogenase
0.1 - 0.3 0.1 - 0.3

Mitochondria Cytochrome c oxidase 0.2 - 0.5 0.5 - 1.5

Microsomes (ER)
Glucose-6-

phosphatase
10 - 20 5 - 15

Lipid Droplets Perilipin 1 - 3 15 - 30

Note: Enrichment values are representative and can vary depending on the cell type,

physiological state, and the specific protocol used.

Table 2: Comparison of Key Parameters for Microsome and Lipid Droplet Isolation

Parameter Microsome Isolation Lipid Droplet Isolation

Principle Differential Centrifugation
Density Gradient

Centrifugation

Starting Material Tissues, Cultured Cells Tissues, Cultured Cells

Key Reagents
Homogenization Buffer, High

Salt Buffer
Sucrose Gradient Solutions

Major Equipment
Dounce Homogenizer,

Ultracentrifuge

Dounce Homogenizer,

Ultracentrifuge

Purity Enriched in ER membranes
Highly enriched in lipid

droplets

Yield Moderate to High Low to Moderate

Primary DGAT Isoform DGAT1 DGAT2

Signaling Pathway
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The activity of DGAT enzymes is regulated by various signaling pathways that respond to the

metabolic state of the cell. Insulin signaling, for instance, can influence DGAT expression and

activity, thereby modulating triglyceride synthesis.

Extracellular Cell Membrane

Cytoplasm

Nucleus

Insulin Insulin Receptor IRS PI3K
Akt/PKB

SREBP-1c
Activates

Nuclear SREBP-1c
Translocates

DGAT mRNA
DGAT Protein

Translation

Triglyceride

Catalyzes

Diacylglycerol

Fatty Acyl-CoA

DGAT Gene

Induces Transcription

Transcription

Click to download full resolution via product page

Caption: Insulin signaling pathway leading to increased DGAT expression and triglyceride

synthesis.
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Protocol 1: Isolation of Microsomes (ER-enriched
fraction)
This protocol describes the isolation of microsomes from mammalian tissues or cultured cells

by differential centrifugation. Microsomes are vesicular fragments of the ER and are a rich

source of DGAT1.

Materials and Reagents:

Homogenization Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, and

protease inhibitor cocktail.

High-Salt Wash Buffer: 0.5 M KCl, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.

Resuspension Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.

Dounce homogenizer with a tight-fitting pestle.

Refrigerated centrifuge and ultracentrifuge.

Bradford assay reagent for protein quantification.[3][4][5][6]

Antibodies for Western blot analysis (e.g., anti-DGAT1, anti-Calnexin for ER marker, anti-

VDAC for mitochondrial marker, anti-GAPDH for cytosolic marker).

Procedure:

Tissue/Cell Preparation:

For tissues: Mince 1-2 grams of fresh or frozen tissue on ice.

For cultured cells: Harvest cells and wash twice with ice-cold PBS.

Homogenization:

Resuspend the tissue or cell pellet in 5-10 volumes of ice-cold Homogenization Buffer.

Homogenize using a Dounce homogenizer with 10-15 strokes on ice.
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Differential Centrifugation:

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and

unbroken cells (P1).

Transfer the supernatant (S1) to a new tube and centrifuge at 10,000 x g for 20 minutes at

4°C to pellet mitochondria (P2).

Transfer the supernatant (S2) to an ultracentrifuge tube and centrifuge at 100,000 x g for

60 minutes at 4°C to pellet the microsomal fraction (P3).

Washing the Microsomal Pellet:

Discard the supernatant (S3, cytosol).

Resuspend the microsomal pellet (P3) in High-Salt Wash Buffer to remove peripherally

associated proteins.

Centrifuge again at 100,000 x g for 45 minutes at 4°C.

Final Microsomal Fraction:

Discard the supernatant.

Resuspend the final microsomal pellet in a minimal volume of Resuspension Buffer.

Determine the protein concentration using the Bradford assay.

Store the microsomal fraction at -80°C.

Quality Control:

Assess the enrichment of the microsomal fraction by Western blotting for marker proteins. A

strong signal for Calnexin and a weak or absent signal for VDAC and GAPDH indicate a

successful isolation.

Protocol 2: Isolation of Lipid Droplets
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This protocol outlines the isolation of lipid droplets from cultured cells using density gradient

centrifugation. Lipid droplets are highly enriched in DGAT2.

Materials and Reagents:

Homogenization Buffer: 20 mM Tricine (pH 7.8), 250 mM sucrose, and protease inhibitor

cocktail.

Sucrose Solutions: 60%, 40%, 20%, and 5% (w/v) sucrose in 20 mM Tricine (pH 7.8).

Dounce homogenizer with a loose-fitting pestle.

Ultracentrifuge and swinging-bucket rotor.

Bradford assay reagent.

Antibodies for Western blot analysis (e.g., anti-DGAT2, anti-Perilipin for lipid droplet marker,

anti-Calnexin for ER marker).

Procedure:

Cell Preparation:

Harvest cultured cells and wash twice with ice-cold PBS.

Homogenization:

Resuspend the cell pellet in 1 mL of ice-cold Homogenization Buffer.

Homogenize using a Dounce homogenizer with 20-30 strokes on ice.

Density Gradient Centrifugation:

Mix the homogenate with an equal volume of 60% sucrose solution to achieve a final

concentration of 30% sucrose.

In an ultracentrifuge tube, carefully layer the following sucrose solutions from bottom to

top: 2 mL of 40%, 2 mL of 20%, and 2 mL of 5%.
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Carefully load the 30% sucrose-homogenate mixture at the bottom of the gradient.

Centrifuge at 150,000 x g for 2 hours at 4°C in a swinging-bucket rotor.

Lipid Droplet Collection:

Lipid droplets will float to the top of the gradient and appear as a white band at the

interface of the 5% sucrose and the top of the tube.

Carefully collect the lipid droplet fraction using a pipette.

Protein Precipitation and Quantification:

Precipitate the proteins from the lipid droplet fraction using acetone or TCA.

Resuspend the protein pellet in a suitable buffer (e.g., containing SDS).

Determine the protein concentration using the Bradford assay.

Store the lipid droplet proteins at -80°C.

Quality Control:

Confirm the purity of the lipid droplet fraction by Western blotting. A strong signal for Perilipin

and DGAT2 and a weak or absent signal for Calnexin should be observed.

Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying DGAT activity and

localization following subcellular fractionation.
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Caption: A generalized workflow for the isolation and analysis of DGAT-containing membranes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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